Photophysical and Photochemical Properties of UV-123: A Technical Guide
Photophysical and Photochemical Properties of UV-123: A Technical Guide
Content Type: Technical Whitepaper Subject: UV-123 (Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate) Audience: Researchers, Formulation Scientists, and Polymer Chemists[1]
Executive Summary & Chemical Identity[1][2]
UV-123 (commonly known by the trade name Tinuvin® 123 ) is a Hindered Amine Light Stabilizer (HALS) belonging to the amino-ether (N-OR) class.[1] Unlike traditional UV absorbers (UVAs) that function by filtering photon energy, UV-123 operates via a regenerative free-radical scavenging mechanism.[1]
Its defining characteristic is its non-basic nature , derived from the substitution of the hydrogen on the piperidine nitrogen with an octyloxy group. This structural modification prevents the antagonistic acid-base interactions common with traditional HALS in acid-catalyzed coating systems (e.g., automotive clear coats), making UV-123 the industry standard for high-performance, acid-cured finishes.[1]
Chemical Profile[3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate |
| CAS Number | 129757-67-1 |
| Molecular Formula | C₄₄H₈₄N₂O₆ |
| Molecular Weight | 737.2 g/mol |
| Physical State | Light yellow liquid |
| Basicity (pK_a) | Non-basic (pKb > 9, effectively neutral in coating matrices) |
| Solubility | Soluble in organic solvents (esters, ketones, aromatics); Insoluble in water |
Photophysical Profile
Absorption Characteristics
Contrary to common misconceptions, UV-123 is not a UV absorber.[1] It does not possess a high extinction coefficient in the solar UV range (290–400 nm).
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Spectral Window: UV-123 is optically transparent in the near-UV and visible regions.[1]
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Significance: This transparency allows UV radiation to penetrate the polymer matrix depth. While this might seem counterintuitive, it ensures that the stabilizer is present and active throughout the film thickness, scavenging radicals generated deep within the coating where competitive UV absorbers might not reach due to the "filter effect."
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Synergy: Because it does not compete for photons, UV-123 is almost always paired with a UV Absorber (e.g., Benzotriazoles like UV-1130 or Triazines like UV-400).[1] The UVA screens the surface, while UV-123 manages the radicals generated by the photons that slip through.[2]
Excited State Dynamics
The photophysics of UV-123 are dominated by the stability of the N-OR bond.[1] Upon direct excitation (which is inefficient due to low absorbance), or more commonly via energy transfer from the polymer matrix, the molecule does not undergo fluorescence or phosphorescence. Instead, it enters a photochemical dissociation pathway essential for its activation.
Photochemical Mechanism: The Modified Denisov Cycle
The efficacy of UV-123 relies on the Denisov Cycle , a regenerative process where the nitroxyl radical plays a catalytic role in terminating polymer oxidation chains.
Activation (N-OR Cleavage)
Unlike secondary HALS (N-H) which must first be oxidized to become active, UV-123 (N-OR) is already in an "active" storage state.[1] Under weathering conditions (UV + Heat), the N-OR bond undergoes homolysis or reaction with peroxy radicals to generate the catalytic nitroxyl species.
The Scavenging Cycle
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Trapping: The nitroxyl radical (N-O•) reacts with polymer alkyl radicals (P•) to form an amino-ether (N-OP).[1]
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Regeneration: The N-OP species reacts with peroxy radicals (POO[1]•), regenerating the nitroxyl radical (N-O•) and forming non-radical byproducts (ketones/alcohols).[1]
Visualization: The Denisov Cycle for N-OR HALS
Figure 1: The regenerative radical scavenging mechanism of UV-123.[1] The cycle allows a single molecule to terminate hundreds of radical chains.
Experimental Protocols for Validation
To validate the efficacy and stability of UV-123 in a formulation, the following self-validating protocols are recommended.
Accelerated Weathering & Chemical Analysis
Objective: Quantify the stabilization efficiency of UV-123 in a clear coat formulation.
Materials:
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Substrate: Coil-coated aluminum panels.[1]
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Matrix: Acrylic/Melamine high-solids clear coat.[1]
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Test Sample: Clear coat + 1.0% UV-123 + 1.5% UVA (e.g., UV-400).[1]
Workflow:
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Panel Preparation: Apply coating to achieve dry film thickness (DFT) of 40–50 µm.[1] Cure at 140°C for 30 mins.
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Exposure: Place panels in a Xenon Arc Weather-Ometer (SAE J2527 standard).
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FTIR Monitoring (The Self-Validating Step):
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Measure FTIR spectra in Transmission or ATR mode every 500 hours.
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Target: Monitor the Carbonyl Index (growth of peak at ~1720 cm⁻¹).
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Validation: The unstabilized control must show exponential carbonyl growth within 1000 hours. If not, the exposure conditions are insufficient.
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Gloss Retention: Measure 20° Gloss using a glossmeter. Failure is defined as <50% retention.[1]
ESR Spectroscopy for Radical Detection
Objective: Confirm the formation of nitroxyl radicals (mechanism verification).
Protocol:
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Sample: UV-123 doped in an inert solvent (e.g., toluene) or polymer film.[1]
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Irradiation: Expose sample to UV source (Hg lamp) inside the ESR cavity.
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Detection: Perform Electron Spin Resonance (ESR) spectroscopy.[1]
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Signal: Look for the characteristic triplet signal of the nitroxyl radical (g ≈ 2.006, aN ≈ 15 G).
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Note: UV-123 itself (N-OR) is diamagnetic and ESR silent.[1] The appearance of the signal confirms the activation of the HALS.
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Visualization: Efficacy Testing Workflow
Figure 2: Standardized workflow for evaluating UV-123 performance in coating systems.
Applications & Stability
Acid-Catalyzed Systems
The primary advantage of UV-123 over standard HALS (like Tinuvin 770) is its low basicity .[1]
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Problem: Basic HALS react with acid catalysts (e.g., p-TSA) used in automotive clear coats, causing cure inhibition and salt formation (blooming).[1]
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Solution: The N-octyloxy group in UV-123 sterically and electronically shields the nitrogen lone pair, preventing protonation.[1]
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Result: No interaction with catalysts; full cure response and long-term stability.[1]
Performance Data Summary
| Matrix | Additive Package | Gloss Retention (2000h QUV) | Cracking |
| Acrylic/Melamine | None (Control) | < 10% | Severe |
| Acrylic/Melamine | 1.5% UVA only | 60% | Moderate |
| Acrylic/Melamine | 1.0% UV-123 only | 75% | Minor |
| Acrylic/Melamine | 1.0% UV-123 + 1.5% UVA | > 95% | None |
References
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PubChem. (n.d.).[1] Tinuvin 123 (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
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Gugumus, F. (1993). Possibilities and limits of synergism with light stabilizers in polyolefins. Polymer Degradation and Stability.[1][2][4] Retrieved from [Link]
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Schaller, C., & Rogez, D. (2009). New HALS generations for high performance automotive coatings. Progress in Organic Coatings.[1][2] Retrieved from [Link]
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Watson International. (n.d.).[1] UV-123 Product Identification. Retrieved from [Link][1]
